(Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-cyanobenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-3-11-24-17-10-9-16(20(26)27-4-2)12-18(17)28-21(24)23-19(25)15-7-5-14(13-22)6-8-15/h3,5-10,12H,1,4,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLOHNHVMAURPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as arylidenerhodanines, have been found to exhibit a broad spectrum of biological and pharmacological activities. They have been identified as potential inhibitors of essential therapeutic targets such as PTP1B, α-amylase, and α-glucosidase for the clinical management of Type 2 diabetes mellitus.
Mode of Action
It’s known that similar compounds interact with their targets through noncovalent intermolecular interactions. These interactions can influence the compound’s ability to bind to its target, which can result in changes in the target’s function.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in diabetes management.
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy.
Biological Activity
(Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[d]thiazole core substituted with various functional groups. Its molecular formula is , with a molecular weight of approximately 368.46 g/mol. The IUPAC name is this compound, indicating the presence of an allyl group and a cyanobenzoyl moiety.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole ring and subsequent modifications to introduce the allyl and cyanobenzoyl groups. Various synthetic routes have been explored to optimize yield and purity.
Antidepressant Activity
Research has indicated that compounds related to benzo[d]thiazole derivatives exhibit significant antidepressant-like effects. For example, studies on benzothiazole derivatives have shown high affinities for serotonin receptors (5-HT1A and 5-HT2A), which are critical targets in the treatment of depression. In forced swimming tests (FST) and tail suspension tests (TST), these compounds demonstrated reduced immobility times, suggesting potential antidepressant activity .
Antiviral Activity
Similar compounds have been evaluated for antiviral properties, particularly against HIV. For instance, derivatives of thiazole have shown promising activity against HIV-1, with effective concentrations in the low micromolar range. The mechanism often involves inhibition of viral replication and interference with viral entry into host cells .
Study 1: Antidepressant Evaluation
In a study published in PubMed, a series of benzothiazole derivatives were synthesized and evaluated for their binding affinities at serotonin receptors. One compound exhibited a Ki value of 17 nM at the 5-HT1A receptor and showed significant antidepressant-like effects in animal models. This highlights the potential for this compound to act similarly due to structural similarities .
Study 2: Antiviral Screening
Another study focused on the antiviral properties of thiazole derivatives against HIV. The findings suggested that certain structural modifications enhanced activity against HIV replication. This indicates that this compound could be explored further for its antiviral potential based on its structural framework .
Data Tables
| Activity Type | Receptor/Target | Ki Value (nM) | Effect |
|---|---|---|---|
| Antidepressant | 5-HT1A | 17 | Significant reduction in immobility |
| Antidepressant | 5-HT2A | 0.71 | Significant reduction in immobility |
| Antiviral | HIV | Low µM | Inhibition of viral replication |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar thiazole-based compounds showed potent activity against various bacterial strains, suggesting that (Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may also possess similar effects. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
Anticancer Properties
Thiazole derivatives are increasingly being investigated for their anticancer activities. A related compound was shown to induce apoptosis in cancer cells by activating specific signaling pathways. This suggests potential for this compound to be developed as a chemotherapeutic agent.
Acetylcholinesterase Inhibition
Recent studies have focused on the design of thiazole-based compounds as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s. The structural characteristics of this compound may allow it to effectively interact with the enzyme, thereby enhancing cognitive function through increased acetylcholine levels.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of thiazole derivatives have led to their exploration in optoelectronic applications such as OLEDs. The compound's ability to form stable films makes it a candidate for use in organic semiconductor devices, potentially improving light emission efficiency.
Sensors
Thiazole compounds have been utilized in the development of chemical sensors due to their sensitivity to various analytes. The incorporation of this compound into sensor matrices could enhance detection capabilities for environmental monitoring.
Case Studies
Comparison with Similar Compounds
Key Structural Differences
The table below compares the target compound with two structurally related analogs from and :
| Compound Name | Substituent at Position 3 | Substituent at Position 2 | Ester Group | Molecular Weight (g/mol) | Core Structure |
|---|---|---|---|---|---|
| (Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (Target) | Allyl | 4-cyanobenzoyl imino | Ethyl | ~420–430* | Benzo[d]thiazole |
| (Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | 2-ethoxyethyl | 2,4-dimethylthiazole-5-carbonyl imino | Methyl | 419.5 | Benzo[d]thiazole |
| (E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | Allyl | 1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl imino | Methyl | Undisclosed | Benzo[d]thiazole |
*Estimated based on analogs and molecular formula (C₂₁H₂₁N₃O₃S).
Substituent-Driven Functional Differences
- The 2,4-dimethylthiazole-5-carbonyl group () introduces steric hindrance and moderate electron donation, altering binding affinity in biological systems . The thiophene-sulfonyl piperidine group () adds bulkiness and sulfonamide functionality, likely affecting solubility and target selectivity .
Position 3 Substituents :
Chemoinformatics and Similarity Analysis
Graph-Based Comparison
The benzo[d]thiazole core is conserved across analogs, but substituent variations reduce subgraph isomorphism. For example:
Similarity Coefficients
Using Tanimoto coefficients ():
- Target vs. : Moderate similarity (~0.6–0.7) due to shared ester and thiazole core but differing substituents.
- Target vs. : Lower similarity (~0.5–0.6) despite shared allyl group, as the sulfonyl piperidine group diverges significantly.
Research Implications
- Biological Activity: While specific data are unavailable, the Target’s 4-cyanobenzoyl group may enhance binding to electron-deficient targets (e.g., kinases), whereas ’s sulfonamide could target proteases .
- Synthetic Applications : The allyl group in the Target and allows post-synthetic modifications (e.g., cross-metathesis), unlike ’s 2-ethoxyethyl .
Q & A
Basic: What are the recommended methodologies for synthesizing (Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
A multi-step synthesis approach is typically employed:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions (e.g., glacial acetic acid in ethanol) .
- Step 2 : Introduction of the allyl group using nucleophilic substitution or radical-mediated allylation.
- Step 3 : Imine formation via condensation of the benzothiazole amine with 4-cyanobenzoyl chloride in a polar aprotic solvent (e.g., DMF or THF) at controlled temperatures (0–25°C) .
- Step 4 : Esterification at the 6-position using ethyl chloroformate in the presence of a base (e.g., triethylamine).
Key Validation : Monitor reaction progress via TLC and confirm regioselectivity using -NMR (e.g., allyl proton signals at δ 5.1–5.8 ppm) .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
- X-ray Crystallography : Resolve the (Z)-configuration of the imino group and confirm ring puckering parameters (e.g., Cremer-Pople coordinates for the dihydrobenzothiazole ring) using SHELXL .
- NMR Spectroscopy : Assign -NMR peaks for the cyanobenzoyl group (C≡N at ~115 ppm) and ester carbonyl (C=O at ~165 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H] and fragmentation patterns (e.g., loss of the allyl group at m/z ~55).
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Basic: How can researchers screen this compound for biological activity in cancer models?
- In Vitro Assays :
- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays .
- In Silico Studies : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like tubulin or topoisomerases .
Control : Include cisplatin or doxorubicin as positive controls.
Advanced: How can conformational analysis of the dihydrobenzothiazole ring inform drug design?
- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () using crystallographic data to quantify non-planarity .
- Example: A > 0.5 Å indicates significant puckering, which may enhance binding to rigid enzyme pockets.
- Molecular Dynamics (MD) : Simulate ring flexibility in aqueous and lipid environments (e.g., GROMACS) to correlate dynamics with activity .
Advanced: How can researchers resolve discrepancies in synthetic yields during imino group formation?
- Root-Cause Analysis :
- Solvent Effects : Compare yields in DMF (high polarity) vs. THF (low polarity) to optimize imine condensation .
- Catalysis : Screen Lewis acids (e.g., ZnCl) or ionic liquids to accelerate reaction kinetics .
- In Situ Monitoring : Use FTIR to track carbonyl (C=O, ~1700 cm) and imine (C=N, ~1600 cm) formation .
Advanced: What strategies validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirm compound-target binding by measuring protein thermal stability shifts in lysates .
- Pull-Down Assays : Use biotinylated analogs of the compound to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR Knockout : Validate activity loss in target-knockout cell lines (e.g., EGFR-null A549 cells) .
Advanced: How to assess environmental stability and degradation pathways?
- Hydrolysis Studies : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC. The ester group is likely susceptible to alkaline hydrolysis .
- Photostability : Expose to UV light (300–400 nm) and identify byproducts (e.g., oxidized allyl groups) using GC-MS .
- Ecotoxicity : Use Daphnia magna or algal growth inhibition tests to evaluate environmental risks .
Advanced: How to address low solubility in aqueous assays?
- Formulation Optimization :
- Use co-solvents (e.g., DMSO ≤ 0.1% v/v) or cyclodextrin-based encapsulation .
- Synthesize water-soluble prodrugs by replacing the ethyl ester with a phosphate group .
- Salt Formation : Screen counterions (e.g., hydrochloride) to improve crystallinity and solubility .
Advanced: How to resolve conflicting bioactivity data across studies?
- Meta-Analysis : Compare assay conditions (e.g., serum concentration, cell passage number) from conflicting studies .
- Dose-Response Reproducibility : Replicate experiments across independent labs using standardized protocols (e.g., NIH guidelines).
- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify confounding targets .
Advanced: What computational methods predict metabolic pathways?
- CYP450 Docking : Use Schrödinger’s GLIDE to predict oxidation sites (e.g., allyl or thiazole moieties) .
- Machine Learning : Train models on ADMET datasets (e.g., ChEMBL) to forecast phase II conjugation (glucuronidation/sulfation) .
- In Vitro Liver Microsomes : Validate predictions by incubating with human microsomes and analyzing metabolites via UPLC-QTOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
